Fmoc-(R)Pam2Cys-OH, also known as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine, is a synthetic lipopeptide that plays a significant role in peptide synthesis, particularly in the development of lipopeptide vaccines and as an adjuvant in immunological research. The compound is characterized by its hydrophobic palmitoyloxypropyl moiety, which enhances its biological activity and stability. Fmoc-(R)Pam2Cys-OH is primarily sourced from various chemical synthesis methods and is classified under synthetic lipopeptides used in immunological applications.
The synthesis of Fmoc-(R)Pam2Cys-OH typically involves several key steps:
For industrial production, automated peptide synthesizers and high-throughput purification techniques are employed to optimize yield and purity .
Fmoc-(R)Pam2Cys-OH has a complex molecular structure characterized by:
The molecular formula is , and it features a total of 911.6183 g/mol in molecular weight. Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of the synthesized compound .
Fmoc-(R)Pam2Cys-OH undergoes several types of chemical reactions:
Common reagents used include piperidine for deprotection, triethylamine for acylation, and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction .
The mechanism of action of Fmoc-(R)Pam2Cys-OH primarily involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, activating downstream signaling pathways that lead to the maturation and activation of dendritic cells. This process enhances the immune response by promoting the activation of natural killer cells and cytokine production .
Fmoc-(R)Pam2Cys-OH exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during synthesis .
Fmoc-(R)Pam2Cys-OH has diverse applications in scientific research:
The increasing interest in lipidated peptides for therapeutic applications underscores the significance of Fmoc-(R)Pam2Cys-OH in modern biochemistry .
Lipidation enhances peptide drug properties through multiple interconnected mechanisms:
Table 1: Pharmacokinetic Impact of Lipidation in FDA-Approved Therapeutics
Peptide Drug | Lipidation Structure | Half-Life (Hours) | Key Clinical Indication | |
---|---|---|---|---|
Liraglutide | C16 diacid at Lys²⁶ via γ-glutamate spacer | 13 | Type 2 diabetes, Obesity | |
Semaglutide | C18 diacid at Lys²⁶ via glutamate-linker | 168 | Type 2 diabetes, Obesity | |
Tirzepatide | C20 diacid at Lys²⁰ via hydrophilic linker | 120 | Type 2 diabetes | |
Insulin detemir | Myristic acid at LysB29 | 5–7 | Diabetes | [1] [2] |
Structural parameters critically determine efficacy:
Toll-like Receptor 2 (TLR2) recognizes pathogen-associated molecular patterns, initiating innate immune responses that bridge to adaptive immunity. Pam₂Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) serves as a synthetic mimic of bacterial lipopeptides that activate TLR2/6 heterodimers. Its incorporation into vaccine constructs eliminates the need for extrinsic adjuvants, creating "self-adjuvanting" systems [4] [9].
Structural Basis for Immunostimulation:
Table 2: Immune Modulation by Pam₂Cys in Vaccine Platforms
Vaccine Format | Cytokine Induction | Antigen-Presenting Cell Activation | Functional Immune Outcome | |
---|---|---|---|---|
mRNA-LNPs (Pam₂Cys-incorporated) | ↑ IL-12, IL-17, TNF-α; ↓ IL-6 | Migratory/resident cDC2s ↑ MHC-I presentation | 50% tumor eradication in therapeutic models; Memory T-cell formation | |
SARS-CoV-2 Spike protein + Pam₂Cys (mucosal) | Lung: IL-17, IL-12; Serum: IFN-γ | Bronchial CD103⁺ dendritic cells | Sterilizing immunity against viral challenge; High IgA titers | |
Peptide-Pam₂Cys conjugates | DC maturation: CD86, CD40 ↑ | Cross-presentation to CD8⁺ T-cells | Protection against bacterial/viral infections | [3] [5] [9] |
Mechanistic advantages include:
Structural diversification of Pam₂Cys optimizes solubility, stability, and cell-type-specific targeting:
Therapeutic Scope Expansion:
Table 3: Derivative-Specific Applications of Pam₂Cys Analogs
Derivative | Key Modification | Therapeutic Application | Delivery Route | |
---|---|---|---|---|
PEG-Pam₂Cys | Polyethylene glycol moiety attached to cysteine | Prophylaxis against influenza A/PR/8/34 | Intranasal | |
Fmoc-(R)Pam₂Cys-OH | Fmoc-protected amine for peptide synthesis | Subunit vaccine carrier conjugation | Subcutaneous, Intramuscular | |
Pam₂Cys-diC16 | Double palmitoyl chains on glycerol scaffold | mRNA-LNP vaccines for solid tumors | Intravenous | [8] [3] [5] |
Future directions include rational stereochemistry control (exploiting (R)-isomer superiority) and combination with toll-like receptor 9 agonists to activate complementary immune pathways [9]. The structural plasticity of Pam₂Cys derivatives positions them as indispensable tools for next-generation immunotherapies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3